Influenza virus PA (46-54)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide viral de l'influenza PA (46-54) est un peptide dérivé de la protéine acide de la polymérase (PA) du virus de l'influenza. La protéine PA est un composant crucial du complexe de la polymérase ARN virale, qui est responsable de la transcription et de la réplication du génome ARN viral. Le peptide PA (46-54) a été étudié pour son rôle dans le cycle de vie viral et son potentiel en tant que cible pour le développement de médicaments antiviraux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide PA (46-54) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides comme le PA (46-54) implique le passage à l'échelle de la méthode SPPS. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et la cohérence. Les peptides sont ensuite purifiés par chromatographie liquide haute performance (HPLC) et caractérisés par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide PA (46-54) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les chaînes latérales de certains acides aminés, tels que la méthionine et la cystéine.

Réduction : Les ponts disulfure entre les résidus cystéine peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour étudier la relation structure-activité du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou le β-mercaptoéthanol sont des agents réducteurs courants.

Substitution : Des analogues ou des dérivés d'acides aminés peuvent être utilisés pour remplacer des résidus spécifiques.

Principaux produits

Les principaux produits de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation de la méthionine entraîne la formation de sulfoxyde de méthionine, tandis que la réduction des ponts disulfure produit des résidus cystéine libres .

Applications De Recherche Scientifique

Chimie

En chimie, le peptide PA (46-54) est utilisé pour étudier la structure et la fonction du complexe de la polymérase ARN du virus de l'influenza. Il sert de système modèle pour comprendre les interactions protéine-protéine et les mécanismes de réplication virale .

Biologie

En biologie, le peptide est utilisé pour étudier le rôle de la protéine PA dans le cycle de vie viral. Il aide les chercheurs à comprendre comment le virus détourne la machinerie cellulaire de l'hôte pour sa réplication et sa transcription .

Médecine

En médecine, le peptide PA (46-54) est une cible potentielle pour le développement de médicaments antiviraux. Les inhibiteurs qui se lient à ce peptide peuvent bloquer l'activité de la protéine PA, empêchant ainsi la réplication virale. Cette approche est explorée pour le développement de nouvelles thérapies antivirales .

Industrie

Dans l'industrie pharmaceutique, le peptide PA (46-54) est utilisé dans le développement de tests diagnostiques et de médicaments antiviraux. Il est également utilisé dans le criblage à haut débit de potentiels inhibiteurs de la protéine PA .

Mécanisme d'action

Le peptide PA (46-54) exerce ses effets en interagissant avec d'autres composants du complexe de la polymérase ARN virale. Il joue un rôle essentiel dans le mécanisme de « capture du cap », où la protéine PA clive les pré-ARNm de l'hôte pour générer des amorces d'ARN capées pour la synthèse de l'ARNm viral. Ce processus est essentiel pour la transcription et la réplication du génome viral .

Mécanisme D'action

The PA (46-54) peptide exerts its effects by interacting with other components of the viral RNA polymerase complex. It plays a critical role in the “cap-snatching” mechanism, where the PA protein cleaves host pre-mRNAs to generate capped RNA primers for viral mRNA synthesis. This process is essential for the transcription and replication of the viral genome .

Comparaison Avec Des Composés Similaires

Composés similaires

PB1 (polymérase basique 1) : Une autre sous-unité du complexe de la polymérase ARN du virus de l'influenza, impliquée dans la synthèse de l'ARN.

PB2 (polymérase basique 2) : Travaille en conjonction avec PA et PB1 pour faciliter la transcription et la réplication de l'ARN viral

Unicité

Le peptide PA (46-54) est unique en son rôle spécifique dans le mécanisme de capture du cap, qui est distinct des fonctions de PB1 et de PB2. Cela en fait une cible précieuse pour le développement de médicaments antiviraux, car les inhibiteurs de PA peuvent perturber spécifiquement cette étape critique du cycle de vie viral .

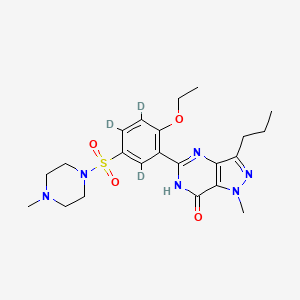

Propriétés

Formule moléculaire |

C60H75N11O14S |

|---|---|

Poids moléculaire |

1206.4 g/mol |

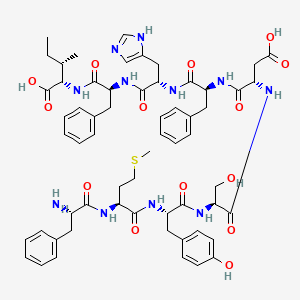

Nom IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C60H75N11O14S/c1-4-35(2)51(60(84)85)71-58(82)46(28-38-18-12-7-13-19-38)67-56(80)47(30-40-32-62-34-63-40)68-54(78)44(27-37-16-10-6-11-17-37)66-57(81)48(31-50(74)75)69-59(83)49(33-72)70-55(79)45(29-39-20-22-41(73)23-21-39)65-53(77)43(24-25-86-3)64-52(76)42(61)26-36-14-8-5-9-15-36/h5-23,32,34-35,42-49,51,72-73H,4,24-31,33,61H2,1-3H3,(H,62,63)(H,64,76)(H,65,77)(H,66,81)(H,67,80)(H,68,78)(H,69,83)(H,70,79)(H,71,82)(H,74,75)(H,84,85)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |

Clé InChI |

CEIPGWMEAZJZCE-AOICGZKUSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES canonique |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)

![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)